molecular formula C19H19Cl2O3P B4992513 ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate

ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate

Cat. No.: B4992513
M. Wt: 397.2 g/mol
InChI Key: NZUXAYVOFKVOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate is a complex organic compound that features a cyclobutanecarboxylate ester linked to a phosphoryl group, which is further substituted with two 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate typically involves multiple steps. One common method starts with the preparation of cyclobutanecarboxylic acid, which is then esterified to form ethyl cyclobutanecarboxylate. The next step involves the introduction of the phosphoryl group through a reaction with bis(4-chlorophenyl)phosphoryl chloride under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutanecarboxylate: A simpler ester without the phosphoryl and chlorophenyl groups.

    Bis(4-chlorophenyl)phosphoryl chloride: A precursor used in the synthesis of the target compound.

    Cyclobutanecarboxylic acid: The starting material for the synthesis of ethyl cyclobutanecarboxylate.

Uniqueness

Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate is unique due to the combination of its cyclobutanecarboxylate ester and bis(4-chlorophenyl)phosphoryl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 1-bis(4-chlorophenyl)phosphorylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2O3P/c1-2-24-18(22)19(12-3-13-19)25(23,16-8-4-14(20)5-9-16)17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUXAYVOFKVOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.